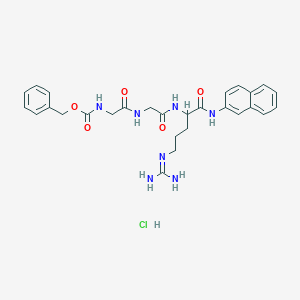

Z-Gly-Gly-Arg-betana hydrochloride

Description

Properties

IUPAC Name |

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O5.ClH/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19;/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFJVGPYUPGGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClN7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432453 | |

| Record name | AGN-PC-01Z8AV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442-79-1 | |

| Record name | AGN-PC-01Z8AV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Z Gly Gly Arg βna Based Compounds

Principles of Solid-Phase Peptide Synthesis (SPPS) for Z-Gly-Gly-Arg Constructs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like the Z-Gly-Gly-Arg sequence in a controlled and efficient manner. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.com The key advantage of SPPS lies in the simplification of the purification process, as excess reagents and byproducts can be easily removed by washing the resin. bachem.com

Selection and Preparation of Polymeric Resins

For the synthesis of relatively short peptides like Z-Gly-Gly-Arg, standard substitution resins (0.5 to 1.2 mmol/g) are generally suitable. alfachemic.com Polystyrene resins, cross-linked with 1% divinylbenzene, are the most commonly used due to their cost-effectiveness and ease of handling. mdpi.comsigmaaldrich.com These resins swell in appropriate solvents, allowing for the diffusion of reagents and accommodating the growing peptide chain. alfachemic.comsigmaaldrich.com The bead size of the resin also plays a role, with smaller beads offering a larger surface area and potentially faster reaction times, while larger beads may be preferred for large-scale synthesis. amerigoscientific.comsigmaaldrich.com

The preparation of the resin involves coupling the first amino acid, in this case, Arginine (Arg), to the linker on the solid support. The side chain of Arginine must be protected to prevent unwanted side reactions during synthesis.

Table 1: Common Polymeric Resins for Solid-Phase Peptide Synthesis

| Resin Type | Core Matrix | Characteristics | Applications |

| Merrifield Resin | Polystyrene | Low cost, high substitution. amerigoscientific.comsigmaaldrich.com | Routine and large-scale synthesis. sigmaaldrich.com |

| Wang Resin | Polystyrene | Produces a C-terminal carboxylic acid. amerigoscientific.com | Synthesis of peptide acids. |

| Rink Amide Resin | Polystyrene | Produces a C-terminal amide. amerigoscientific.com | Synthesis of peptide amides. |

| PEGA Resins | Polyethylene glycol-polyacrylamide copolymer | High swelling in various solvents, suitable for on-resin assays. sigmaaldrich.com | Peptide libraries, affinity purification. sigmaaldrich.com |

| NovaSyn® TG Resins | PEG grafted on polystyrene | Pressure resistant, ideal for continuous flow synthesis. sigmaaldrich.com | Research scale synthesis of medium to long peptides. sigmaaldrich.com |

Sequential Amino Acid Coupling and Peptide Chain Elongation Strategies

The core of SPPS is the sequential addition of amino acids to the resin-bound peptide chain. google.com This process involves a cycle of deprotection and coupling steps. bachem.com First, the N-terminal protecting group of the resin-bound amino acid is removed. bachem.com Following a thorough washing to remove the deprotection agent and byproducts, the next protected amino acid is introduced along with a coupling reagent. bachem.com

The coupling reaction forms a peptide bond between the free amine of the resin-bound amino acid and the carboxyl group of the incoming amino acid. jpt.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HATU and HBTU. jpt.combachem.com These reagents activate the carboxyl group of the incoming amino acid, facilitating the nucleophilic attack by the amine group. jpt.com To enhance coupling efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often used. bachem.com

The process is repeated for each subsequent amino acid, in this case, Glycine (B1666218) (Gly) followed by another Glycine, to elongate the peptide chain. Challenges can arise, particularly with sterically hindered amino acids or during the formation of certain peptide bonds. biotage.com For instance, coupling to a proline residue can be less efficient due to its secondary amine structure. biotage.com In such cases, strategies like "double coupling," where the coupling step is repeated, can be employed to ensure complete reaction. biotage.com

Cleavage Procedures and Purification Methodologies (e.g., High-Performance Liquid Chromatography)

Once the desired peptide sequence has been assembled on the solid support, the final step is to cleave the peptide from the resin and remove any remaining side-chain protecting groups. bachem.com This is typically achieved by treating the resin-bound peptide with a strong acid, such as trifluoroacetic acid (TFA). nih.gov The cleavage cocktail often includes scavenger reagents to trap reactive carbocations generated during the process, preventing side reactions with sensitive amino acid residues. peptide.com

After cleavage, the crude peptide is precipitated, washed, and then purified. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purifying synthetic peptides. nih.govpeptide.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column containing a hydrophobic stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides. peptide.comhplc.eu The desired peptide fraction is collected, and its purity is confirmed by analytical HPLC and mass spectrometry. peptide.com Finally, the purified peptide is often lyophilized to obtain a stable, powdered product. peptide.com

Design and Synthesis of Reporter-Tagged Z-Gly-Gly-Arg Substrates

The utility of Z-Gly-Gly-Arg as a protease substrate is realized through the attachment of a reporter group that produces a detectable signal upon enzymatic cleavage. This allows for the quantification of enzyme activity.

Integration of Chromogenic Moieties (e.g., para-nitroanilide, βNA)

Chromogenic substrates are synthetic peptides that, when cleaved by a specific enzyme, release a chromophore—a colored compound. diapharma.com The rate of color development is directly proportional to the enzyme's activity and can be measured spectrophotometrically. diapharma.com

For Z-Gly-Gly-Arg, the chromogenic moiety is typically attached to the C-terminus of the arginine residue. Two common chromophores used for this purpose are para-nitroanilide (pNA) and β-naphthylamide (βNA). The synthesis involves coupling the protected tripeptide (Z-Gly-Gly-Arg) to the amine group of the chromogenic molecule.

The β-naphthylamide (βNA) moiety, as in Z-Gly-Gly-Arg-βNA, is a widely used chromogenic reporter. scbt.com Upon enzymatic cleavage of the amide bond between the arginine and the β-naphthylamine, free β-naphthylamine is released. This product can then be detected, often after a secondary reaction to produce a colored azo dye, allowing for the colorimetric quantification of enzyme activity. The development of such chromogenic substrates was a significant advancement, enabling the creation of assays for enzymes involved in processes like blood coagulation and fibrinolysis. nih.gov The specificity of the peptide sequence directs the substrate to the target enzyme, while the chromogenic tag provides the means for detection. diapharma.com

Table 2: Common Chromogenic Moieties for Peptide Substrates

| Chromogenic Moiety | Abbreviation | Detection Principle |

| para-nitroanilide | pNA | Release of yellow p-nitroaniline upon cleavage. scbt.com |

| β-naphthylamide | βNA | Release of β-naphthylamine, which can be diazotized to form a colored product. scbt.com |

| 7-amino-4-methylcoumarin (B1665955) | AMC | Release of highly fluorescent AMC upon cleavage (fluorogenic). |

| Resorufin (B1680543) derivatives | - | Release of colored resorufin upon cleavage. researchgate.net |

Integration of Fluorogenic Moieties (e.g., 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC))

The utility of the Z-Gly-Gly-Arg peptide sequence as a substrate for various proteases is significantly enhanced by the covalent attachment of a fluorogenic moiety. This process transforms the peptide into a fluorogenic substrate, which upon enzymatic cleavage, releases the fluorescent group, providing a measurable signal that is proportional to enzyme activity. The most common method for synthesizing such substrates is Solid-Phase Peptide Synthesis (SPPS). evitachem.com This technique involves building the peptide chain sequentially while it is anchored to a solid resin support. evitachem.com

The synthesis of Z-Gly-Gly-Arg-AMC or Z-Gly-Gly-Arg-AFC typically follows these key steps:

Resin Anchoring : The C-terminal amino acid, Arginine (Arg), is attached to a suitable resin.

Sequential Coupling : Glycine (Gly) residues are coupled one by one, followed by the N-terminal protecting group, Carbobenzoxy (Z). This "Z" group is crucial for stabilizing the peptide during both synthesis and subsequent enzymatic reactions. evitachem.com

Fluorophore Conjugation : The fluorogenic group, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), is then coupled to the C-terminal carboxyl group of the arginine residue. This is a critical step where the reporter molecule is integrated into the peptide structure.

Cleavage and Deprotection : The completed fluorogenic peptide is cleaved from the resin support, and any remaining protecting groups are removed.

This synthetic approach allows for the precise construction of substrates like Z-Gly-Gly-Arg-AMC, a well-established fluorogenic substrate for enzymes such as thrombin, urokinase, and trypsin. evitachem.comechelon-inc.com The cleavage of the amide bond between the arginine residue and the AMC molecule by the target protease liberates the highly fluorescent AMC, which can be detected spectroscopically. rsc.org Similarly, Z-Gly-Gly-Arg-AFC is another fluorogenic substrate used in various protease assays. medchemexpress.comnih.gov The choice between AMC and AFC can depend on the specific experimental requirements, such as desired wavelength for excitation and emission or sensitivity of the assay. medchemexpress.commedchemexpress.com

Considerations for Purity and Contaminant Effects in Synthetic Peptides

The synthesis and purification of peptides like Z-Gly-Gly-Arg-βNA and its derivatives are complex processes that can introduce impurities. One of the most common and impactful contaminants is trifluoroacetic acid (TFA).

Impact of Trifluoroacetic Acid (TFA) Residues on In Vitro and In Vivo Biological Assays

Trifluoroacetic acid (TFA) is a strong acid that is widely used in the final step of solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin and to remove protecting groups. nih.govfishersci.co.uk It is also frequently used as an ion-pairing agent during the purification of peptides by reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.com As a result, synthetic peptides are often obtained as TFA salts. nih.govnovoprolabs.com

While essential for the synthesis process, residual TFA in the final peptide product can have significant and often unpredictable effects on biological experiments. novoprolabs.com The presence of TFA anions can alter the peptide's biological and physicochemical properties. nih.gov For instance, even at nanomolar concentrations, TFA can interfere with cellular experiments, potentially inhibiting cell growth at certain low concentrations while promoting it at slightly higher levels. novoprolabs.com In an in vivo context, TFA has the potential to trifluoroacetylate amino groups on proteins and phospholipids, which could provoke unintended antibody responses. novoprolabs.com This makes the presence of TFA a critical variable that can introduce significant fluctuations and artifacts in experimental data. novoprolabs.com

Methodological Approaches for Minimizing and Assessing TFA-Related Experimental Variability

Given the potential for experimental interference, it is often necessary to remove or reduce the amount of TFA from the final peptide product. Several methods are employed to exchange the trifluoroacetate (B77799) counter-ion for a more biologically compatible one, such as chloride.

One common technique is repeated lyophilization (freeze-drying) of the peptide from an aqueous solution containing a strong acid like hydrochloric acid (HCl). nih.gov This process encourages the volatile TFA to be removed, leaving the peptide as a chloride salt. Another effective method is the use of ion-exchange chromatography. thermofisher.com This technique separates molecules based on their net charge, allowing for the replacement of TFA anions with other anions like acetate (B1210297) or chloride. thermofisher.com

Assessing the level of TFA contamination is crucial for ensuring experimental consistency. Ion chromatography (IC) is a sensitive and straightforward method for the determination of TFA in peptide preparations. thermofisher.com IC can effectively quantify residual TFA, as well as other anions like fluoride, acetate, chloride, and sulfate, providing a comprehensive profile of the counter-ions present in the peptide sample. thermofisher.com

Enzymatic Interaction and Substrate Specificity of Z Gly Gly Arg Derived Peptides

Z-Gly-Gly-Arg-βNA-based Compounds as Substrates for Proteasesmedchemexpress.commaastrichtuniversity.nl

The core structure of Z-Gly-Gly-Arg-βNA consists of a tripeptide, Glycyl-Glycyl-Arginine, which is N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally linked to a β-naphthylamide (βNA) group. The arginine residue at the P1 position is a key determinant for the substrate's specificity, making it a target for proteases that cleave after basic amino acid residues.

Tryptic Activity and Trypsin-like Serine Proteases

The Z-Gly-Gly-Arg sequence is recognized and cleaved by trypsin and other serine proteases that exhibit trypsin-like activity. nih.gov This characteristic has led to its widespread use in assays designed to measure the activity of these enzymes.

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins. It possesses several distinct catalytic activities, one of which is a trypsin-like activity that cleaves peptide bonds on the carboxyl side of basic amino acids. The 20S proteasome, the catalytic core of the larger 26S proteasome, can independently degrade certain proteins, particularly those that are unstructured or oxidatively damaged. mdpi.comnih.govmdpi.com

Z-Gly-Gly-Arg-βNA and its fluorogenic analogue, Z-Gly-Gly-Arg-AMC, serve as effective substrates for measuring the trypsin-like activity of both the 20S and 26S proteasomes. medchemexpress.combachem.com The cleavage of the substrate by the proteasome releases the chromogenic β-naphthylamide or the fluorescent aminomethylcoumarin (AMC) group, allowing for the quantification of enzymatic activity. This has been instrumental in characterizing the function of the proteasome and in screening for potential inhibitors or activators of its activity. nih.gov Recent systematic studies have identified hundreds of substrates for the 20S proteasome, many of which are RNA- and DNA-binding proteins with intrinsically disordered regions. nih.gov

| Proteasome Component | Function | Substrate Preference |

| 20S Proteasome | Core catalytic particle, degrades unstructured or damaged proteins independently of ubiquitin. mdpi.comnih.govmdpi.com | Unstructured, unfolded, or misfolded proteins. mdpi.com |

| 26S Proteasome | Formed by the 20S core and one or two 19S regulatory particles; degrades ubiquitinated proteins. mdpi.commdpi.com | Polyubiquitinated proteins. mdpi.com |

| Trypsin-like Activity | Catalytic activity within the proteasome that cleaves after basic amino acids. mdpi.com | Peptides with basic residues (e.g., Arginine, Lysine) at the P1 position. |

Beyond the proteasome, Z-Gly-Gly-Arg-βNA and similar chromogenic or fluorogenic substrates are widely used in general trypsin activity assays. chondrex.com Trypsin, a key digestive enzyme, specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. chondrex.com Assays employing these synthetic substrates provide a simple and sensitive method for measuring trypsin activity in various biological samples. These assays are crucial in diverse research areas, from studying digestive physiology to evaluating the efficacy of trypsin inhibitors. nih.govsigmaaldrich.com The principle involves the enzymatic release of the reporter group (e.g., p-nitroanilide or AMC), which can be measured spectrophotometrically or fluorometrically.

Thrombin Activity and Coagulation Cascade Studiesmedchemexpress.comnih.govmedchemexpress.commdpi.commdpi.comchondrex.comnih.govnih.govresearchgate.net

Thrombin is a multifunctional serine protease that plays a central role in the blood coagulation cascade. nih.gov Its primary function is the conversion of fibrinogen to fibrin (B1330869), which forms the structural basis of a blood clot. nih.gov Given its trypsin-like specificity, Z-Gly-Gly-Arg-based peptides, particularly the fluorogenic substrate Z-Gly-Gly-Arg-AMC, are excellent substrates for measuring thrombin activity. fishersci.comechelon-inc.com

| Plasma Type | Description | Key Information Provided in Thrombin Generation Assays |

| Platelet-Rich Plasma (PRP) | Plasma containing a high concentration of platelets. mdpi.com | Reflects the interplay between coagulation factors and platelets, offering a more in-vivo like assessment of hemostasis. mdpi.com |

| Platelet-Poor Plasma (PPP) | Plasma with most of the platelets removed. mdpi.com | Primarily assesses the activity of plasma coagulation factors. mdpi.com |

The Calibrated Automated Thrombogram (CAT) is a widely used method for performing thrombin generation assays. nih.govnih.govscispace.com This technique utilizes Z-Gly-Gly-Arg-AMC as the fluorogenic substrate to continuously monitor thrombin activity in clotting plasma. maastrichtuniversity.nlscispace.com A key feature of the CAT method is the use of a calibrator, which allows for the conversion of the fluorescence signal into a quantitative measure of thrombin concentration. nih.govnih.gov The assay can be performed in both PPP and PRP, providing a detailed assessment of the coagulation system. scispace.com The CAT assay has proven to be a valuable tool for diagnosing hyper- and hypocoagulable states and for monitoring the effects of anticoagulant therapies. frontiersin.orgscispace.com

Urokinase Activity and Fibrinolysis Research

Z-Gly-Gly-Arg-derived peptides are employed as substrates in the investigation of urokinase, a key enzyme in the fibrinolytic system. Urokinase-type plasminogen activator (uPA) converts the zymogen plasminogen into the active enzyme plasmin, which in turn degrades fibrin clots. The fluorogenic substrate, Z-Gly-Gly-Arg-AMC, is utilized in direct fluorometric assays to measure the activity of urokinase. evitachem.combachem.commerckmillipore.comfishersci.com The cleavage of the substrate by urokinase releases the fluorescent AMC group, providing a quantitative measure of enzymatic activity. This is instrumental in fibrinolysis research, allowing for the characterization of urokinase activity and the screening of potential inhibitors or activators of the fibrinolytic cascade. nih.gov

Tissue-type Plasminogen Activator (tPA) Activity

Similar to urokinase, tissue-type plasminogen activator (tPA) is a crucial serine protease in fibrinolysis. Z-Gly-Gly-Arg-AMC is also a substrate for tPA, making it a useful tool for assaying its activity. evitachem.combachem.comfishersci.comechelon-inc.com The ability to use the same substrate for both urokinase and tPA allows for comparative studies of these two important plasminogen activators under identical experimental conditions.

Cleavage by Neutral Endopeptidase 24.5

Z-Gly-Gly-Arg-beta-naphthylamide hydrochloride has been identified as a substrate for neutral endopeptidase 24.5. This membrane-bound zinc metalloendopeptidase is involved in the metabolism of a variety of regulatory peptides. The cleavage of Z-Gly-Gly-Arg-βNA by this enzyme indicates its potential utility in studies of the endopeptidase's activity and specificity.

Interactions with Other Serine Peptidases (e.g., plasmin, acrosine, factor XIa, factor XIIa, activated protein C)

The utility of Z-Gly-Gly-Arg-derived peptides extends to a range of other serine proteases. Z-Gly-Gly-Arg-AMC is a known substrate for plasmin, the primary fibrin-degrading enzyme, as well as for trypsin and thrombin. bachem.comfishersci.comechelon-inc.com Furthermore, a fluorescent substrate incorporating the Z-Gly-Gly-Arg sequence has been developed for acrosin, a trypsin-like protease found in sperm. anaspec.com

Enzyme Kinetics and Substrate Affinity Profiling

The interaction between an enzyme and its substrate can be quantitatively described by kinetic parameters such as the Michaelis constant (K_m), the maximal velocity (V_max), and the catalytic rate constant (k_cat). These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process.

Determination of Kinetic Parameters (e.g., Km, Vmax, kcat)

While specific kinetic data for the hydrolysis of Z-Gly-Gly-Arg-betana hydrochloride by the aforementioned enzymes are not extensively documented in the literature, data for closely related substrates provide valuable insights. The following table presents kinetic parameters for the hydrolysis of analogous peptide substrates by thrombin, a well-characterized trypsin-like serine protease.

Kinetic Parameters of Analogous Substrates with Thrombin

| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | Reference |

| Z-Gly-Pro-Arg-pNA | Thrombin | 4.18 | 127 | glpbio.comfishersci.com |

| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 | 18.6 | fishersci.comglpbio.combachem.com |

Note: The data presented in this table are for analogous substrates and are intended to be representative of the kinetic profiles of trypsin-like serine proteases with arginine-containing peptide substrates.

Factors Influencing Substrate Hydrolysis Efficiency and Specificity

The efficiency and specificity of substrate hydrolysis by serine proteases are influenced by several factors at the molecular level:

P1 Residue: For trypsin-like serine proteases, the nature of the amino acid at the P1 position is a primary determinant of substrate recognition. The presence of a basic amino acid, such as arginine or lysine, is crucial for binding to the S1 pocket of these enzymes, which typically contains an aspartic acid residue at its base, creating a favorable electrostatic interaction. acs.orgjst.go.jp

P2 and P3 Residues: The amino acids at the P2 and P3 positions also contribute to the binding affinity and specificity. The interactions of these residues with the corresponding S2 and S3 subsites on the enzyme surface can significantly affect the K_m and k_cat values. The polypeptide binding site of the protease forms an antiparallel beta-sheet with the P1-P3 residues of the substrate, and the nature of the amino acids at these positions can influence the stability of this interaction. acs.org

Leaving Group: The nature of the chromogenic or fluorogenic leaving group (e.g., beta-naphthylamide, p-nitroanilide, or AMC) can impact the kinetic parameters. The leaving group can influence the rate of the deacylation step in the catalytic mechanism and may also have its own interactions with the enzyme.

Enzyme Conformation: The conformation of the enzyme itself, which can be influenced by factors such as pH and the presence of allosteric modulators, plays a critical role in its catalytic activity. For some proteases, substrate binding can induce conformational changes that are necessary for optimal catalytic efficiency. jst.go.jp

Molecular Recognition and Active Site Interactions

The interaction between a protease and its substrate is a highly specific process dictated by the three-dimensional structures of both the enzyme's active site and the substrate's peptide sequence. The Z-Gly-Gly-Arg motif provides a classic example of this molecular recognition, particularly for serine proteases.

The foundation of enzyme-substrate recognition for Z-Gly-Gly-Arg-derived peptides lies in the specific interactions between the amino acid residues of the peptide and the binding pockets of the protease active site. These binding pockets are sub-sites on the enzyme surface, denoted as S4, S3, S2, S1, S1', S2', etc., which accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.).

For trypsin-like serine proteases, the most critical determinant of specificity is the S1 pocket. nih.gov This pocket is typically a deep, narrow cavity with a negatively charged aspartic acid residue (Asp189) at its base. nih.gov This feature allows for the specific recognition and binding of positively charged amino acid residues at the P1 position of the substrate, such as arginine (Arg) or lysine (Lys). mdpi.comyoutube.com The guanidinium (B1211019) group of the arginine side chain in this compound forms a salt bridge with the carboxylate group of Asp189, anchoring the substrate in the correct orientation for catalysis. nih.gov

The residues at the P2 and P3 positions, in this case, two glycine (B1666218) (Gly) residues, also contribute to the binding affinity and specificity, albeit to a lesser extent. The flexibility of the glycine residues can be crucial for allowing the peptide backbone to adopt the necessary conformation to fit into the active site cleft. The benzyloxycarbonyl (Z) group at the N-terminus of the peptide serves as a protecting group and can also engage in hydrophobic interactions with the enzyme surface, further stabilizing the enzyme-substrate complex.

Studies on the 20S proteasome, another enzyme that exhibits trypsin-like activity, reveal that its Z (β2) subunit is responsible for this specificity. nih.gov The design of specific inhibitors for this subunit has been guided by understanding the preferences at the P2, P3, and P4 positions, highlighting the collective importance of these residues in molecular recognition. nih.gov

Table 1: Key Interactions in Enzyme-Substrate Recognition of Z-Gly-Gly-Arg Peptides

| Substrate Residue | Enzyme Sub-site | Key Interactions | Significance |

|---|---|---|---|

| P1-Arginine | S1 Pocket | Salt bridge with Asp189; Hydrogen bonds | Primary determinant of specificity for trypsin-like proteases. |

| P2-Glycine | S2 Pocket | Backbone interactions | Contributes to positioning and affinity. |

| P3-Glycine | S3 Pocket | Backbone interactions | Influences overall binding kinetics. |

| N-terminal Z-group | Enzyme Surface | Hydrophobic interactions | Stabilizes the enzyme-substrate complex. |

The cleavage of this compound and related peptides occurs at a specific peptide bond, a direct consequence of the precise molecular recognition within the enzyme's active site.

For trypsin-like enzymes, the cleavage invariably occurs at the C-terminal side of the P1 arginine residue. mdpi.com Therefore, in the Z-Gly-Gly-Arg sequence, the peptide bond between arginine and the beta-naphthylamine (betana) group is hydrolyzed. This specificity is a hallmark of trypsin and other enzymes that share its catalytic mechanism and S1 pocket structure. Both tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA) show a strong preference for cleaving after arginine residues over lysine. nih.gov

While the P1 residue is the primary determinant, the surrounding amino acids can modulate the efficiency of cleavage. For instance, studies on urokinase (uPA) have shown that it can tolerate various amino acids at the P2, P3, and P4 positions, though certain sequences are preferred. nih.gov A screen of a peptide aldehyde library identified Ac-GTAR-H as a potent inhibitor, suggesting a preference for Gly at P4, Thr at P3, and Ala at P2 for uPA. nih.gov

The 20S proteasome also demonstrates trypsin-like activity, cleaving after basic residues. medchemexpress.com Substrates like Bz-Val-Gly-Arg-AMC are used to measure this specific activity. focusbiomolecules.com The presence of other residues in the sequence can influence the rate of hydrolysis, indicating that the context of the entire peptide motif is important. nih.gov

Furthermore, a high-molecular-mass neutral endopeptidase-24.5 from human lung has been shown to rapidly hydrolyze Z-Gly-Gly-Arg-Nap, indicating that enzymes other than classic trypsin-like proteases can also recognize and cleave this motif, albeit sometimes under different optimal conditions, such as a higher pH. nih.gov

Table 2: Enzyme Specificity and Cleavage of Z-Gly-Gly-Arg Derived Peptides

| Enzyme | P1 Preference | P2-P4 Preferences/Context | Cleavage Site |

|---|---|---|---|

| Trypsin | Arginine > Lysine | Generally broad | After Arginine |

| Urokinase (uPA) | Arginine | Tolerates various residues; prefers specific motifs like Gly-Thr-Ala | After Arginine |

| 20S Proteasome (Trypsin-like activity) | Arginine, Lysine | Influenced by surrounding residues (e.g., Val-Gly) | After Arginine |

| Neutral Endopeptidase 24.5 | Arginine | Can cleave Z-Gly-Gly-Arg-Nap | After Arginine |

| Thrombin | Arginine | Often Pro at P2 (e.g., Z-Gly-Pro-Arg-AMC) | After Arginine |

Applications in Advanced Biochemical and Cellular Research

Elucidating Complex Protein-Protein Interactions and Enzymatic Pathways

Z-GGR-βNA serves as a sensitive chromogenic substrate for enzymes with trypsin-like activity. numberanalytics.comavantorsciences.com This characteristic is fundamental to its application in elucidating the function of specific enzymes within complex biological pathways. When cleaved by a target protease, the β-naphthylamine (betana or βNA) group is released, which can be detected and quantified, providing a direct measure of enzymatic activity.

This compound is particularly useful for determining the tryptic activity of the 20S and 26S proteasomes, which are large protein complexes responsible for degrading unneeded or damaged proteins. numberanalytics.comavantorsciences.com By measuring the rate of Z-GGR-βNA cleavage, researchers can assess the functionality of the proteasome under various experimental conditions. This allows for a deeper understanding of how the proteasome interacts with other proteins and how its activity is regulated within cellular pathways. Furthermore, the substrate is also cleaved by other enzymes such as enteropeptidase and neutral endopeptidase 24.5, enabling the study of these specific enzymatic pathways as well. numberanalytics.com

Research in Drug Discovery and Protease Inhibitor Screening

The ability of Z-GGR-βNA to act as a specific substrate for certain proteases makes it a valuable tool in the field of drug discovery, particularly in the screening and characterization of protease inhibitors.

Z-GGR-βNA is widely used in assays to screen for and characterize potential protease inhibitors. In a typical screening assay, the substrate is incubated with a target enzyme, such as the proteasome or trypsin, in the presence of a candidate inhibitor compound. If the compound effectively inhibits the enzyme, the cleavage of Z-GGR-βNA is reduced or prevented, resulting in a measurable decrease in the signal produced by the released β-naphthylamine group.

This method allows for the high-throughput screening of large libraries of compounds to identify potential drug candidates that selectively target a specific protease. For example, similar peptide substrates are used to screen for inhibitors of viral proteases, such as the SARS-CoV papain-like protease (PLpro), a critical enzyme for viral replication. nih.gov This approach enables the identification of compounds that can block the activity of enzymes essential for the lifecycle of pathogens or the progression of diseases.

Proteases are involved in a vast array of biological processes, and their dysregulation is often implicated in disease. By providing a means to quantify the activity of specific proteases, Z-GGR-βNA and similar substrates aid in the development of drugs that target these pathways. For instance, since malignant cells are often more dependent on proteasome function than normal cells, inhibitors of the proteasome are a key area of cancer drug development. Substrates like Z-GGR-βNA are essential tools in the preclinical research phase for such drugs.

The use of this substrate helps researchers understand how a potential drug modulates the activity of its target enzyme within a specific biological context. This information is critical for optimizing drug candidates and developing therapeutic strategies that are both effective and highly selective, thereby minimizing off-target effects.

Studies on Cellular Processes and Signal Transduction Pathways

The applications of Z-GGR-βNA extend to fundamental studies of cellular processes, including programmed cell death and the complex signaling networks that govern cell fate.

Z-GGR-βNA is a synthetic peptide substrate for the trypsin-like activities of the proteasome. elifesciences.org The proteasome's role in protein degradation is critical for maintaining cellular health, and its inhibition can trigger programmed cell death, or apoptosis. Research has utilized substrates like Z-GGR-βNA to demonstrate that inhibiting the function of the proteasome can activate the programmed cell death pathway in plant cells. This provides a valuable model for understanding similar processes in other organisms. By using this substrate, scientists can precisely measure the inhibition of proteasome activity and correlate it with the downstream activation of cell death pathways.

In cancer research, the ubiquitin-proteasome system is a key target for therapeutic intervention because cancer cells rely heavily on proteasome activity for their rapid growth and to buffer the stress of producing abnormal proteins. numberanalytics.com Substrates that measure proteasome activity, such as Z-GGR-βNA, are therefore instrumental in the development and testing of proteasome inhibitors as anti-cancer agents. numberanalytics.com

In the field of regenerative medicine, maintaining protein homeostasis, or proteostasis, is crucial for cellular regeneration and tissue repair. nih.gov The proteasome is a central player in this process. nih.gov Research has shown that human embryonic stem cells (hESCs) exhibit high proteasome activity, which is vital for maintaining their identity and function. elifesciences.org While Z-GGR-βNA is not directly used in therapeutic applications, its role as a research tool is significant. It allows for the study of proteasome activity in stem cells and during tissue repair processes. numberanalytics.comnih.gov Understanding how to modulate proteasome activity is a key area of investigation for potential regenerative therapies, and substrates like Z-GGR-βNA are essential for quantifying the effects of these modulations in a laboratory setting. numberanalytics.comnih.gov

Development of Diagnostic Assays and Biomarker Identification

The activity of specific enzymes is often altered in pathological states, making them attractive targets for the development of diagnostic assays and the identification of disease biomarkers. Protease activity, in particular, is a well-established indicator for a variety of conditions. rsc.org

Alterations in the activity of trypsin-like proteases have been implicated in various diseases, including cancer and inflammatory conditions. nih.govscience.gov For instance, serum trypsin levels are utilized as a biomarker for pancreatic function and pancreatitis. nih.gov Similarly, the activity of urokinase-type plasminogen activator (uPA), a trypsin-like protease, is a known biomarker in certain cancers. science.gov The measurement of such enzyme activities in patient samples can, therefore, provide valuable diagnostic and prognostic information.

The use of synthetic substrates like Z-Gly-Gly-Arg-betana hydrochloride is central to the development of assays to measure this enzymatic activity. In a clinical or diagnostic setting, a biological sample (e.g., serum, tissue homogenate) would be incubated with the substrate. The resulting color change, proportional to the enzymatic activity, can be rapidly and accurately measured, providing a quantitative assessment of the potential biomarker.

High-throughput screening (HTS) is a powerful methodology for the discovery of new biomarkers by rapidly assessing a large number of biological samples or potential marker compounds. stanford.eduacs.org Assays based on protease activity are well-suited for HTS formats due to their typically robust and easily detectable signals. rsc.org

Substrates like this compound and its fluorogenic analogue, Z-Gly-Gly-Arg-AMC, are instrumental in such screening campaigns. science.gov In a typical HTS setup for biomarker discovery, lysates or conditioned media from a large panel of cell lines (e.g., from different tumor types) or patient samples could be arrayed in microtiter plates. The automated addition of the substrate would initiate the enzymatic reaction, and the signal (colorimetric or fluorescent) would be read by a plate reader. This allows for the rapid identification of samples with aberrant protease activity, which can then be further investigated to validate the enzyme as a biomarker for that particular condition.

For example, a study on renal tumor cell lines utilized the closely related substrate Z-Gly-Gly-Arg-AMC to measure the activity of urokinase-type plasminogen activator (uPA), highlighting the utility of this class of substrates in characterizing cancer cells and identifying potential biomarkers. science.gov

| Feature | Application in Biomarker Discovery |

| Principle | Enzyme activity as a surrogate marker for disease state. |

| Substrate | This compound (chromogenic) or Z-Gly-Gly-Arg-AMC (fluorogenic). |

| Assay Format | Microtiter plate-based assays for high-throughput capability. |

| Screening | Rapid screening of numerous biological samples for aberrant protease activity. |

| Outcome | Identification of specific proteases as potential diagnostic or prognostic biomarkers. |

Advanced Research Methodologies Utilizing Z Gly Gly Arg Derived Peptides

Spectrophotometric and Fluorometric Assay Development for Enzyme Activityyoutube.com

Spectrophotometric and fluorometric assays are fundamental techniques for measuring enzyme activity. These methods rely on the change in optical properties of a substrate upon enzymatic cleavage. For Z-Gly-Gly-Arg-derived peptides, this often involves the release of a chromogenic or fluorogenic leaving group.

Optimization of Excitation and Emission Wavelengths for Fluorophore Detectionyoutube.comcymitquimica.compubcompare.ai

Fluorometric assays using substrates like Z-Gly-Gly-Arg-AMC (7-amino-4-methylcoumarin) are highly sensitive and allow for real-time monitoring of enzyme kinetics. pubcompare.ai The optimization of excitation and emission wavelengths is a critical step in developing a robust and sensitive assay. The goal is to maximize the fluorescence signal of the released fluorophore while minimizing background fluorescence from the intact substrate and other components in the assay mixture.

The fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), which is released upon cleavage of Z-Gly-Gly-Arg-AMC, has typical excitation (Ex) and emission (Em) wavelengths in the ranges of 360-390 nm and 440-480 nm, respectively. medchemexpress.comechelon-inc.com For instance, some protocols suggest an Ex/Em of 390/480 nm for thrombin generation assays. medchemexpress.commedchemexpress.com Others have used Ex/Em values of 360/465 nm or 380/460 nm for similar assays. medchemexpress.comsigmaaldrich.com The precise optimal wavelengths can be influenced by the specific instrumentation, buffer composition, and pH of the assay. Therefore, it is standard practice to perform excitation and emission scans to determine the peak wavelengths for a given experimental setup. This ensures the highest possible signal-to-noise ratio, leading to more accurate and reliable measurements of enzyme activity.

A study on the analysis of amino acids using OPA-derivatization found that while an excitation wavelength of 229 nm gave the maximum signal intensity, it also introduced baseline drift and negative peaks. nih.gov A compromise was found at an excitation of 240 nm with an emission around 450 nm, which provided a good signal response with baseline stability. nih.gov This highlights the importance of empirical optimization for each specific application.

Table 1: Example of Excitation and Emission Wavelengths for AMC-based Substrates

| Substrate | Excitation (nm) | Emission (nm) | Reference |

| Z-Gly-Gly-Arg-AMC | 390 | 480 | medchemexpress.commedchemexpress.com |

| Z-Gly-Gly-Arg-AMC | 360 | 465 | medchemexpress.com |

| Z-Gly-Pro-Arg-AMC | 380 | 460 | sigmaaldrich.com |

| Z-Arg-Leu-Arg-Gly-Gly-AMC | 345 | 445 | ubpbio.com |

This table is for illustrative purposes and specific wavelengths should be optimized for individual experimental conditions.

Development of Standardized Protocols for Quantitative Enzyme Activity Measurementyoutube.com

The development of standardized protocols is crucial for ensuring the reproducibility and comparability of enzyme activity measurements across different laboratories and studies. researchgate.net A standardized protocol for a quantitative enzyme assay using a substrate like Z-Gly-Gly-Arg-pNA (p-nitroanilide) or Z-Gly-Gly-Arg-AMC typically includes the following components:

Reagent Preparation: This involves the precise preparation of buffers, the enzyme solution, and the substrate stock solution. For instance, a common buffer is Tris-HCl with physiological salt concentrations and calcium. medchemexpress.com The substrate is often dissolved in a suitable solvent like DMSO or water to a specific stock concentration. medchemexpress.com

Assay Procedure: The protocol details the final concentrations of all components in the reaction mixture, the order of addition, and the incubation temperature and time. For example, an assay might involve pre-incubating the enzyme with potential inhibitors before adding the substrate. medchemexpress.com

Data Acquisition: For spectrophotometric assays with pNA substrates, the change in absorbance is monitored at a specific wavelength, typically 405 nm. nih.gov For fluorometric assays with AMC substrates, the increase in fluorescence is measured at the optimized excitation and emission wavelengths. medchemexpress.com

Data Analysis: The initial rate of the reaction (V₀) is determined from the linear portion of the progress curve (absorbance or fluorescence versus time). This rate is then used to calculate the enzyme activity, often expressed in units per milligram of protein (U/mg). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under the defined conditions.

Standardization efforts aim to create "in vivo-like" assay conditions to better reflect the enzyme's activity within a cellular context. researchgate.net This can involve using a defined medium with specific concentrations of ions and metabolites that mimic the cytoplasm. researchgate.net

Chromatographic and Mass Spectrometric Techniques for Product Analysis and Identificationksu.edu.sa

High-performance liquid chromatography (HPLC) is a widely used technique to separate the products of an enzymatic reaction. nih.gov Reverse-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. nih.gov By comparing the chromatograms of the reaction mixture over time, researchers can identify the appearance of new peaks corresponding to the cleavage products. The elution order of the peptides can be confirmed by injecting standards of the expected fragments. nih.gov

Mass spectrometry (MS) provides detailed information about the mass-to-charge ratio (m/z) of molecules, allowing for the precise identification of the peptide fragments. nih.gov When coupled with HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures of peptides. nih.gov The process generally involves:

Separation: The peptide mixture from the enzymatic reaction is separated by HPLC.

Ionization: The separated peptides are ionized, typically using electrospray ionization (ESI).

Mass Analysis: The ionized peptides are introduced into the mass spectrometer, which measures their m/z values.

Fragmentation (MS/MS): For further confirmation, specific peptide ions can be selected and fragmented within the mass spectrometer. The resulting fragment ion spectrum provides sequence information that can be used to definitively identify the peptide.

These techniques are invaluable for confirming the cleavage site of a protease on a substrate like Z-Gly-Gly-Arg-betana and for studying the specificity of the enzyme. For example, a study on the C-terminal arginine-selective cleavage of peptides used LCMS to analyze the reaction products and confirm the site of cleavage. nih.gov

Integration with Automated Systems and High-Throughput Screening Platformsyoutube.com

The need to screen large libraries of compounds for potential enzyme inhibitors or to test numerous enzyme variants has driven the integration of enzyme assays with automated systems and high-throughput screening (HTS) platforms. drugtargetreview.comnih.gov Assays utilizing Z-Gly-Gly-Arg-derived substrates are well-suited for HTS due to their simplicity and reliance on optical detection methods that can be easily implemented in a microplate format. researchgate.net

A typical HTS setup involves:

Microplate Format: Assays are performed in 96-, 384-, or even 1536-well microplates, allowing for the simultaneous testing of many samples. medchemexpress.com

Robotic Liquid Handling: Automated liquid handlers are used to dispense reagents, compounds, and enzyme solutions into the microplates with high precision and speed.

Automated Plate Readers: Microplate readers capable of measuring absorbance or fluorescence are used to monitor the enzymatic reaction in all wells simultaneously or in rapid succession.

Data Analysis Software: Sophisticated software is used to process the large amounts of data generated, calculate enzyme activity, and identify "hits" (compounds that significantly alter enzyme activity).

The Calibrated Automated Thrombogram (CAT) is an example of an automated test that uses a thrombin substrate like Z-Gly-Gly-Arg-AMC to determine hyper- and hypocoagulability. cymitquimica.combachem.com This demonstrates the clinical and diagnostic potential of integrating these assays with automated platforms.

Computational (In Silico) Approaches for Predictive Modeling of Enzyme-Substrate Interactionsresearchgate.net

Computational, or in silico, methods have become increasingly powerful in predicting and understanding the interactions between enzymes and their substrates. acs.orgnih.gov These approaches complement experimental data and can provide insights into the molecular details of catalysis that are difficult to observe directly.

Key computational techniques used in this area include:

Molecular Docking: This method predicts the preferred orientation of a substrate, such as a Z-Gly-Gly-Arg peptide, when it binds to the active site of an enzyme. It helps to identify key amino acid residues involved in substrate recognition and binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time. researchgate.net These simulations can reveal conformational changes in both the enzyme and the substrate that occur during the binding and catalytic process. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For a more detailed understanding of the chemical reaction itself, QM/MM methods can be employed. These methods treat the catalytically important region of the active site with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the modeling of bond-breaking and bond-forming events during catalysis.

Computational studies can be used to predict the binding affinity of different substrates, to understand the basis of enzyme specificity, and to design novel inhibitors. For example, computational analysis of peptide aldehyde intermediates has been used to understand the site-specificity of peptide cleavage. acs.org As computational power and algorithms continue to improve, these in silico approaches will play an increasingly important role in the study of enzymes that process Z-Gly-Gly-Arg-derived peptides.

In Vitro Cellular and Tissue-Based Experimental Models for Biological Investigations

To understand the biological relevance of proteases that cleave Z-Gly-Gly-Arg substrates, it is essential to study their activity in a more physiological context. In vitro cellular and tissue-based models provide a bridge between biochemical assays and in vivo studies.

Cell-Based Assays: In these assays, the activity of a target protease is measured in cultured cells. This can be achieved by introducing a cell-permeable version of a fluorogenic substrate like Z-Gly-Gly-Arg-AMC into the cells. The increase in intracellular fluorescence can then be monitored using techniques like fluorescence microscopy or flow cytometry. These models are crucial for studying the regulation of protease activity within a living cell and for testing the efficacy of cell-permeable inhibitors. For instance, studies have used cyclic peptides to induce cell death in cancer cell lines, demonstrating their potential as therapeutic agents. drugtargetreview.com

3D Cell Culture and Spheroids: Three-dimensional (3D) cell culture models, such as spheroids, more closely mimic the architecture and microenvironment of tissues compared to traditional 2D cell monolayers. mdpi.com These models can be used to investigate how the extracellular matrix and cell-cell interactions influence protease activity and the effects of protease inhibitors. For example, the cell-penetrating ability of peptides has been demonstrated in 3D cellular spheroids. mdpi.com

Tissue Homogenates and Slices: Experiments can also be performed using homogenates or slices of tissues known to express the protease of interest. These preparations retain some of the complexity of the native tissue environment. By adding a Z-Gly-Gly-Arg substrate to these preparations, researchers can measure the endogenous protease activity and how it is affected by various stimuli or inhibitors.

These in vitro models are invaluable for validating the findings from biochemical assays and for providing a more biologically relevant understanding of the role of proteases that recognize the Gly-Gly-Arg sequence in health and disease. acs.org Studies have utilized Arg-Gly-Asp-Ser peptides in hydrogels for potential therapeutic applications in glioblastoma, showcasing the translation of peptide research to tissue-based models. nih.gov

Q & A

Q. Can this compound be used to study non-proteolytic cellular processes?

- Methodological Answer : Yes, it serves as a tracer for endocytosis pathways. Treat cells with labeled peptide and track intracellular accumulation via confocal microscopy. Inhibit lysosomal degradation (e.g., chloroquine) to distinguish uptake mechanisms. Pair with siRNA knockdown of integrins to confirm receptor-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.